molecular formula C9H13Cl2NO B7829916 [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

Cat. No.: B7829916
M. Wt: 222.11 g/mol
InChI Key: NZBXROUIZVRSIV-UHFFFAOYSA-N
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Description

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of phenol and contains a chloro and methyl group on the benzene ring, as well as an ethylamine group attached to the oxygen atom of the phenol moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from phenol. The phenol derivative is then reacted with ethylene oxide to introduce the ethylamine group, resulting in the formation of [2-(2-chloro-5-methylphenoxy)ethyl]amine. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride may involve continuous flow reactors and large-scale chemical reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as quinones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the chloro or methyl groups, leading to the formation of different substituted phenols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents (e.g., chlorine, bromine) are employed.

Major Products Formed:

  • Oxidation: Quinones, carboxylic acids, and phenolic acids.

  • Reduction: Amines, alcohols, and their derivatives.

  • Substitution: Substituted phenols and halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is used as a probe to study enzyme activities and receptor binding. It can also be employed in the development of bioassays and biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products. It is also used in the manufacturing of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific biological system and the intended application.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)ethylamine hydrochloride

  • 2-(3-Chloro-5-methylphenoxy)ethylamine hydrochloride

  • 2-(2-Chloro-4-methylphenoxy)ethylamine hydrochloride

Uniqueness: [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the chloro and methyl groups at the 2- and 5-positions, respectively, provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXROUIZVRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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